molecular formula C8H11NO B12436479 2-Pyridineethanol,4-methyl-

2-Pyridineethanol,4-methyl-

Cat. No.: B12436479
M. Wt: 137.18 g/mol
InChI Key: FHSJJAZIXYDSPP-UHFFFAOYSA-N
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Description

2-Pyridineethanol,4-methyl- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an ethanol group is attached to the second position of the pyridine ring. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Pyridineethanol,4-methyl- involves the reduction of 4-methylpyridine-2-carboxylic acid using sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of 2-Pyridineethanol,4-methyl- can be achieved through catalytic hydrogenation of the corresponding pyridine derivative. This process often employs a noble metal catalyst such as palladium or ruthenium supported on a heterogeneous medium .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol,4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Methylpyridine-2-carboxylic acid

    Reduction: 4-Methyl-2-pyridylamine

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Pyridineethanol,4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridineethanol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridineethanol,4-methyl- is unique due to the presence of both a methyl group and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3

InChI Key

FHSJJAZIXYDSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCO

Origin of Product

United States

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